1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
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Overview
Description
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole structures.
Preparation Methods
The synthesis of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the fused ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with molecular targets, potentially affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one can be compared with similar compounds such as:
1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole: This compound features a similar fused ring system but includes a boron atom.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring system, but with different biological activities .
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, leading to a wide range of applications.
Properties
CAS No. |
918423-12-8 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-methylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C7H9NO2/c1-5-6-3-2-4-8(6)7(9)10-5/h6H,1-4H2 |
InChI Key |
OLFZFKGCTHCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCN2C(=O)O1 |
Origin of Product |
United States |
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